molecular formula C6H8Cl2N2 B12957421 (3-Chloropyridin-4-yl)methanamine hydrochloride

(3-Chloropyridin-4-yl)methanamine hydrochloride

Cat. No.: B12957421
M. Wt: 179.04 g/mol
InChI Key: BPSLAAFKQVJJGJ-UHFFFAOYSA-N
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Description

(3-Chloropyridin-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H7ClN2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropyridin-4-yl)methanamine hydrochloride typically involves the chlorination of pyridine derivatives followed by amination. One common method includes the reaction of 3-chloropyridine with formaldehyde and ammonia under controlled conditions to yield (3-Chloropyridin-4-yl)methanamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropyridin-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(3-Chloropyridin-4-yl)methanamine hydrochloride is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of (3-Chloropyridin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of enzyme-catalyzed reactions or modulation of receptor activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Chloropyridin-4-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8Cl2N2

Molecular Weight

179.04 g/mol

IUPAC Name

(3-chloropyridin-4-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H7ClN2.ClH/c7-6-4-9-2-1-5(6)3-8;/h1-2,4H,3,8H2;1H

InChI Key

BPSLAAFKQVJJGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1CN)Cl.Cl

Origin of Product

United States

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